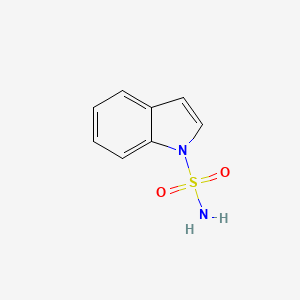

Indole-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

indole-1-sulfonamide |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H2,9,11,12) |

InChI Key |

DAFLLGDLWPUZES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Indole 1 Sulfonamide and Its Derivatives

Direct Synthesis Strategies for Indole-1-sulfonamide

The direct formation of the this compound core is a primary focus in the synthesis of this class of compounds. Methodologies generally involve either the formation of the nitrogen-sulfur bond at the indole (B1671886) N1 position or the construction of the indole ring with the sulfonamide moiety already in place.

Strategies Involving N-Sulfonylation of Indole

The most straightforward approach to this compound is the direct N-sulfonylation of an indole precursor. This typically involves the reaction of an indole with a sulfonyl chloride in the presence of a base. The indole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A common procedure involves treating an indole with a suitable sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base like pyridine. researchgate.net This method is widely applicable for the synthesis of various N-arylsulfonylindoles. The reaction of tryptamine (B22526) with various N-benzenesulfonyl chlorides is another example of this approach. acs.org

Challenges in this strategy can include the competing C3-sulfonylation, especially under acidic conditions. bhu.ac.in The use of strong bases can deprotonate the indole nitrogen, forming a more nucleophilic indolate anion that readily reacts at the nitrogen. bhu.ac.in

Cyclization Approaches Incorporating Sulfonamide Functionality

An alternative to direct N-sulfonylation is the construction of the indole ring from precursors that already contain the sulfonamide group. These cyclization strategies offer a powerful way to access diverse this compound derivatives.

One such approach involves the cyclization of 2-alkynylaniline derivatives. nih.gov The starting 2-alkynylanilines can be readily prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes. nih.gov The subsequent cyclization to form the indole ring can be induced by transition metal catalysts. nih.gov While many methods require N-protection of the aniline, recent developments have enabled the cyclization of unprotected 2-alkynylanilines. nih.gov

Another notable cyclization method is the Bischler indole synthesis, which involves the reaction of an α-arylamino-ketone with an acid catalyst. researchgate.net A modification of this involves the rhodium-catalyzed insertion reaction to form the α-(N-arylamino)-ketone intermediate, which then undergoes acid-catalyzed cyclization. researchgate.net

The Nordlander indole synthesis, a modification of the Bischler synthesis, utilizes the Lewis acid-induced cyclization of 2,2-dimethoxy-arylacetanilides to produce 3-aryloxindoles. researchgate.net

Emerging Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemistry, green synthetic methods for sulfonamides, including indole-1-sulfonamides, are being developed. These approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency.

One green strategy involves the use of sulfur dioxide surrogates, such as DABCO·(SO2)2 (DABSO), for the insertion of the sulfonyl group. thieme-connect.com This avoids the use of traditional, often harsh, sulfonylating agents. A three-component reaction of 1-(pyridin-2-yl)indoles, DABSO, and aryldiazonium tetrafluoroborates, catalyzed by palladium(II) bromide, provides an efficient route to 2-sulfonated indoles under mild conditions. researchgate.net

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also emerging as a green alternative. A palladium-catalyzed three-component coupling of K2S2O5, primary or secondary amines, and aryl bromides or aromatic carboxylic acids has been achieved through a mechanochemical approach. thieme-connect.com

Furthermore, the use of water as a solvent and greener oxidants like H2O2 is being explored. mdpi.comrsc.org An iodophor/H2O2 mediated 2-sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase has been reported as an environmentally friendly method. researchgate.netmdpi.com

Functionalization and Derivatization Approaches for this compound Scaffolds

Once the this compound core is synthesized, further modifications can be made to the indole ring or the sulfonamide substituent to create a library of derivatives.

Regioselective Functionalization of the Indole Ring System

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive. bhu.ac.in However, achieving regioselectivity at other positions often requires specific strategies.

C2-Functionalization: While direct electrophilic attack at C2 is less common, it can be achieved. For instance, C-metallation of N-protected indoles at the C2 position, followed by reaction with an electrophile, is a viable method. bhu.ac.in The N-protecting group, such as a phenylsulfonyl group, facilitates lithiation at the C2 position. bhu.ac.in Additionally, palladium-catalyzed cyclization of N-arylimines can lead to C2-substituted indoles. thieme-connect.com

C3-Functionalization: The C3 position is the most common site for electrophilic substitution on the indole ring. Formylation, for example, can be carried out at the C3 position. uio.no

Functionalization of the Benzene (B151609) Ring (C4, C5, C6, C7): Functionalizing the six-membered ring of the indole nucleus is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. However, methods using directing groups have been developed. For example, a removable sulfonamide group linked to the N1 position can direct C-H olefination to the C6 position. nih.gov Similarly, C7 functionalization can be achieved by first reducing the indole to an indoline, performing the C-H functionalization at C7, and then re-oxidizing to the indole. nih.gov

Modification of the Sulfonamide Substituent: Strategies and Limitations

The sulfonamide group itself can be modified to introduce different functionalities.

N-Alkylation/Arylation: The nitrogen atom of the sulfonamide can be alkylated or arylated. Alkylation of the sulfonamide nitrogen can be achieved by reacting the N-indolyl-benzenesulfonamide with an alkyl halide in the presence of a base. uio.nocsic.es For instance, alkylation of the sulfonamide nitrogen with chloroacetonitrile (B46850) has been reported. uio.no

Limitations: The nucleophilicity of the sulfonamide nitrogen is lower than that of an amine, which can present a challenge for N-functionalization. thieme-connect.com Steric hindrance around the sulfonamide group can also limit the scope of possible modifications. Research has shown that large and polar substitutions on the sulfonamide nitrogen can sometimes lead to less potent compounds in certain biological applications. nih.gov Conversely, reversing the sulfonamide linkage to create N-indolyl-benzenesulfonamides can provide more space for substituents on the sulfonamide nitrogen. uio.no

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. In the context of this compound chemistry, MCRs provide efficient access to structurally diverse heterocyclic systems.

One notable example is the visible-light-mediated, three-component reaction involving arylazo sulfones, DABCO·(SO2)2 (DABSO), and thianthrenium salts. researchgate.net This process facilitates a radical-cascade addition/sulfonylation/cyclization to produce sulfonated indole[2,1-a]isoquinolines under mild conditions. researchgate.net The mechanism is proposed to initiate with the generation of an aryl radical from the arylazo sulfone upon irradiation with blue light. researchgate.net This radical intermediate participates in a cascade that ultimately constructs the complex indole-fused product. researchgate.net

Another approach involves the synthesis of isoindolinone derivatives through a three-component cross-dehydrogenative coupling (CDC) of benzoic acids, amides (including sulfonamides), and dimethyl sulfoxide (B87167) (DMSO), using DDQ as an oxidant without a metal catalyst. d-nb.info While not starting directly with a pre-formed indole, this methodology highlights the integration of the sulfonamide moiety in a multicomponent assembly of a related heterocyclic core. d-nb.info Similarly, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles have been synthesized via a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine (B128534). mdpi.com This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and oxidation. mdpi.com

These MCRs demonstrate the modularity and efficiency of building complex molecular architectures based on the indole and sulfonamide motifs, enabling the exploration of novel chemical space.

Table 1: Examples of Multi-Component Reactions for Indole-Related Scaffolds This table is interactive. You can sort and filter the data.

| Product Type | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Sulfonated Indole[2,1-a]isoquinolines | Arylazo sulfones, DABSO, Thianthrenium salts | Visible light (blue LEDs) | Radical-cascade reaction; mild conditions. researchgate.net |

| Isoindolinone Derivatives | Benzoic acids, Sulfonamides, DMSO | DDQ | Metal-free; Cross-dehydrogenative coupling. d-nb.info |

| 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidines | Aldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | Triethylamine | One-pot synthesis of complex heterocycles. mdpi.com |

Advanced Synthetic Techniques and Methodological Innovations

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, scalability, and efficiency over traditional batch processes. pharmafocusamerica.comnih.gov For the synthesis of indole-1-sulfonamides, flow chemistry provides robust solutions for handling hazardous reagents and managing exothermic reactions, which are often encountered in sulfonamide formation. pharmafocusamerica.com

The synthesis of sulfonyl chlorides, key precursors to sulfonamides, can be performed effectively and safely in continuous flow systems. pharmafocusamerica.com For instance, the reaction of N-chloroamides with various reagents has been optimized in flow reactors, mitigating the risks associated with thermal runaway that can occur in batch processing. pharmafocusamerica.com The resulting sulfonyl chlorides can then be reacted with indoles or their derivatives in a subsequent flow step. The ability to precisely control parameters such as temperature, pressure, and residence time in a microreactor or flow reactor leads to high yields and purity of the desired sulfonamide products. pharmafocusamerica.com Short residence times at elevated temperatures can accelerate reactions while minimizing the decomposition of sensitive products. pharmafocusamerica.com

Scaling up production in a flow system is achieved by simply extending the operation time or by running multiple reactors in parallel, a process known as "scaling out". pharmafocusamerica.com This contrasts with the often complex re-optimization required when scaling up batch reactions. pharmafocusamerica.com A notable industrial example demonstrated the production of 2,125 kg of an indole compound intermediate over 32 days using a continuous flow setup operating at high temperature and pressure (285°C and 80 bar), showcasing the robustness and scalability of the technology. pharmafocusamerica.com The eco-friendly synthesis of sulfonamide libraries has also been described using meso-reactor apparatuses, emphasizing waste minimization and the use of green media. acs.org

Photoredox and Electrosynthetic Approaches for this compound Transformations

Modern synthetic chemistry has increasingly embraced photoredox catalysis and electrosynthesis as powerful tools for activating stable chemical bonds under mild conditions. These methods are particularly well-suited for the functionalization of the this compound scaffold.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates from precursors that are stable under thermal conditions. For sulfonamides, photocatalysis provides a route to generate sulfonyl radicals, which are versatile intermediates for C-C and C-heteroatom bond formation. nih.govacs.org A metal-free photocatalytic strategy allows for the conversion of N-sulfonylimines, derived from primary sulfonamides, into sulfonyl radicals. nih.gov These radicals can then engage in reactions like hydrosulfonylation of alkenes. nih.govacs.org

Furthermore, the indole nucleus itself is amenable to photoredox-mediated transformations. A strategy combining photoredox catalysis with hydrogen atom transfer (HAT) has been developed for the dearomative functionalization of electron-rich heteroarenes, including N-sulfonamide protected indoles. rsc.org This umpolung strategy reverses the typical reactivity of the electron-rich indole, generating an electrophilic radical cation that can react with nucleophiles, leading to dearomatized products with high selectivity for the 2-position of the indole ring. rsc.org

Electrosynthesis: Electrochemical methods offer a reagent-free way to perform redox reactions by directly using electrons as a "traceless" oxidant or reductant. chim.itresearchgate.net In the context of this compound chemistry, electrosynthesis enables a range of transformations. The electrochemical oxidation of indole derivatives can lead to the formation of radical cations, which can then participate in annulation reactions or cross-couplings. chim.itbeilstein-journals.org For example, an electrooxidative [4+2] annulation of indole derivatives has been developed to access highly functionalized pyrimido[5,4-b]indoles. beilstein-journals.org

A particularly noteworthy application is the site-selective C(sp³)–H amination of alkyl-substituted indoles. rsc.org An electrochemical method using graphite (B72142) felt electrodes allows for the amination of the C2-methyl group of 2,3-dimethylindoles with excellent regioselectivity, avoiding reaction at the C3-methyl group or the indole C(sp²)-H bonds. rsc.org This highlights the unique chemo- and regioselectivity that can be achieved with electrochemical methods. rsc.org The electrochemical behavior of specific indole-based sulfonamide derivatives has also been studied in detail using cyclic voltammetry, providing insights into their redox properties which are influenced by substituents on the molecule. researchgate.netnih.gov

Table 2: Summary of Advanced Synthetic Transformations This table is interactive. You can sort and filter the data.

| Technique | Transformation | Substrate Type | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Dearomative Hydroamination | N-Sulfonamide Indoles | Umpolung reactivity; SET oxidation to radical cation; C2-selectivity. rsc.org |

| Photoredox Catalysis | Hydrosulfonylation | N-Sulfonylimines + Alkenes | Metal-free; generates sulfonyl radicals via energy transfer. nih.govacs.org |

| Electrosynthesis | C(sp³)–H Amination | 2,3-Dimethylindoles | Site-selective amination of C2-methyl group; oxidant- and metal-free. rsc.org |

| Electrosynthesis | [4+2] Annulation | Indole Derivatives | Radical-radical cross-coupling; access to fused heterocyclic systems. beilstein-journals.org |

Chemo- and Regioselectivity in this compound Functionalization

Controlling the chemo- and regioselectivity of reactions on the indole ring is a central challenge in indole chemistry. The N-sulfonamide group plays a significant role as both a protecting group and a directing group, influencing the electronic properties and steric environment of the indole nucleus.

The functionalization of the indole core often leads to mixtures of N-, C2-, and C3-substituted products. The N-sulfonamide group effectively blocks the N-position, thereby simplifying the product distribution in many reactions and directing functionalization to the carbon framework. For example, in photoredox-catalyzed dearomatization, the sulfonamide group on the nitrogen directs selective functionalization at the C2-position. rsc.org

Electrochemical methods have demonstrated remarkable control over selectivity. The C(sp³)–H amination of N-Boc-2,3-dimethylindole is highly selective for the C2-methyl group, leaving the C3-methyl and aromatic C-H bonds untouched. rsc.org This selectivity is attributed to the specific interaction of the substrate with the HAT mediators under electrochemical conditions. rsc.org

Specific catalytic systems can also achieve high regioselectivity. An N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement has been developed for N-nosylated indole-2-carboxaldehydes. nih.gov This transition-metal-free reaction proceeds under mild conditions to form 2-aroyl indoles, showcasing a specific transformation at the C2-position driven by the sulfonamide leaving group. nih.gov The functionalization of the resulting 2-aroyl indole products at the C3-position via bromination or at the N-position via alkylation demonstrates how different sites on the functionalized scaffold can be addressed sequentially. nih.gov

The choice of solvent can also be a critical factor in determining regioselectivity. In one study on the dehydrogenative alkylation of indolines using a manganese catalyst, the reaction could be switched between C3-alkylation and N-alkylation simply by changing the solvent. organic-chemistry.org While this example uses indolines, it underscores the principle that reaction parameters can be fine-tuned to control the site of functionalization on the indole core.

Mechanistic Organic Chemistry of Indole 1 Sulfonamide Reactions

Elucidation of Reaction Mechanisms in Indole-1-sulfonamide Formation

The formation of this compound derivatives is most commonly achieved through the N-sulfonylation of an indole (B1671886) precursor. This reaction typically involves the coupling of an indole with a sulfonyl chloride in the presence of a base. ontosight.ai The established mechanism for this transformation proceeds via a nucleophilic substitution pathway at the sulfur center.

The reaction commences with the deprotonation of the indole N-H bond by a suitable base, such as sodium hydride (NaH) or a tertiary amine like triethylamine (B128534) (TEA) or pyridine. ontosight.aiekb.egresearchgate.net This step is crucial as the indole nitrogen, while part of an aromatic system, possesses an acidic proton that can be abstracted to generate a highly nucleophilic indolide anion.

Step 1: Deprotonation of Indole

Once formed, the indolide anion acts as a potent nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The sulfonyl chloride is a suitable electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.

Step 2: Nucleophilic Attack

Finally, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group, to yield the stable this compound product.

Step 3: Elimination of Chloride

| Indole Precursor | Sulfonylating Agent | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Indole | Benzenesulfonyl chloride | Pyridine | N/A (Pyridine as solvent) | ekb.eg |

| 5-fluoro-1H-indole-3-carbohydrazide | Aryl-sulfonyl chloride | Pyridine | N/A (Pyridine as solvent) | researchgate.net |

| Indole | p-Toluenesulfonyl chloride | N/A | Tetrahydrofuran (THF) | rsc.org |

| Indole Precursor | Sulfonyl chloride derivative | Base | N/A | ontosight.ai |

Investigation of this compound's Reactivity as a Nucleophile or Electrophile

The introduction of a sulfonamide group at the N-1 position dramatically modifies the electronic properties and reactivity of the indole core. While indole itself is a π-excessive heterocycle and a strong carbon nucleophile, particularly at the C-3 position rsc.orgnih.gov, the N-sulfonyl group acts as a powerful electron-withdrawing group.

This electronic perturbation has several consequences:

Reduced Nucleophilicity : The electron density of the indole ring is significantly diminished, which deactivates it towards classical electrophilic aromatic substitution reactions. The lone pair on the sulfonamide nitrogen is delocalized between the sulfonyl group and the indole ring, making it a very weak nucleophile and base. msu.edu

Enhanced Acidity : The protons at the C-2 and C-3 positions become more acidic, facilitating deprotonation under certain conditions.

Altered Regioselectivity : The electron-withdrawing nature of the N-sulfonyl group can enable reactions that are not typical for unsubstituted indoles, such as the selective C-2 halogenation with stoichiometric halide and an oxidant. organic-chemistry.org

However, the most significant aspect of this compound's reactivity stems from its ability to act as a precursor to electrophilic intermediates. Arenesulfonyl indoles, which possess a good leaving group, can be converted in situ into highly reactive alkylideneindolenine intermediates under basic conditions. researchgate.net This vinylogous imine species is a potent electrophile and readily reacts with a variety of nucleophiles at the C-3 position. researchgate.net This transformation effectively reverses the innate nucleophilic character of the indole C-3 position, turning it into an electrophilic site. This reactivity is central to its use as a leaving group precursor, as detailed in Section 3.4.

Therefore, this compound exhibits dual reactivity. The ground state molecule is largely unreactive as a nucleophile due to the deactivating sulfonyl group. However, it can be chemically transformed into a potent electrophilic species, making it a versatile intermediate in synthesis.

Theoretical Studies on Reaction Pathways Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the complex reaction pathways involving this compound. These studies offer insights into transition state geometries, activation energies, and the stability of reactive intermediates that are often difficult to observe experimentally. acs.org

While specific transition state analyses for this compound itself are not extensively documented in isolation, studies on related systems provide valuable mechanistic blueprints. For instance, DFT calculations have been instrumental in elucidating the mechanisms of Friedel-Crafts reactions of indoles, revealing how catalysts activate substrates and control stereoselectivity through specific transition state structures. nih.gov In these studies, analysis often points to cooperative hydrogen-bonding interactions that stabilize the transition state and dictate the facial selectivity of the nucleophilic attack by the indole. nih.gov

Similar computational approaches can be applied to the reactions of this compound. For example, in its role as a leaving group precursor, the formation of the key alkylideneindolenine intermediate would proceed through a transition state involving the abstraction of a proton from the C-3 substituent and the subsequent elimination of the sulfonamide group. Transition state analysis could quantify the energy barrier for this elimination and explain the influence of the specific sulfonyl group (e.g., tosyl vs. mesyl) on the reaction rate. Activation strain model analysis, which partitions the activation energy into the energy required to distort the reactants into their transition-state geometry and the interaction energy between these distorted fragments, could provide further quantitative understanding. researchgate.net

Theoretical studies are crucial for characterizing the structure and reactivity of transient intermediates in this compound chemistry.

Alkylideneindolenine Intermediate : The formation of 3-substituted indoles from N-sulfonyl indole precursors proceeds through a proposed alkylideneindolenine intermediate. researchgate.net Computational studies can confirm the structure of this intermediate, calculate its electrophilicity, and map the potential energy surface for its reaction with various nucleophiles. This can explain the regioselectivity and stereoselectivity observed in these reactions.

Radical Intermediates : Some reactions involving sulfonamides proceed through radical pathways. For example, enantioselective hydroamination of alkenes with sulfonamides can occur via a sulfonamidyl radical intermediate generated through proton-coupled electron transfer (PCET). nih.gov DFT calculations can model these open-shell species, providing information on their spin density distribution and their association with chiral catalysts, which is key to understanding the basis of asymmetric induction. nih.gov Similar radical mechanisms could be envisaged for this compound under specific photoredox or electrochemical conditions.

| Theoretical Method | Application | Insights Gained | Relevant Analogy Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Energetics of reaction pathways, transition state structures. | acs.orgnih.gov |

| Transition State Analysis | Identifying Rate-Determining Steps | Activation energy barriers, geometric parameters of TS. | researchgate.netacs.org |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Identifying nucleophilic/electrophilic sites, HOMO-LUMO gaps. | acs.org |

| Proton-Coupled Electron Transfer (PCET) Modeling | Radical Reaction Pathways | Formation and reactivity of sulfonamidyl radical intermediates. | nih.gov |

Transition State Analysis of Key this compound Transformations

Role of this compound as a Protecting Group or Leaving Group Precursor in Chemical Synthesis

The sulfonyl group attached to the indole nitrogen plays a dual role in synthetic chemistry, serving as both a robust protecting group and a versatile leaving group precursor. synarchive.com

As a Protecting Group: The N-H of indole can interfere with many standard synthetic operations. Protection of this position is often necessary. Sulfonamides are among the most stable amine protecting groups, tolerant to a wide range of acidic, basic, and reductive/oxidative conditions. orgsyn.org This stability makes the N-sulfonyl group ideal for multi-step syntheses where other protecting groups might fail.

Introduction : As described in Section 3.1, protection is readily achieved by reacting the indole with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) and a base. ontosight.aiekb.eg

Removal (Deprotection) : The inherent stability of the sulfonamide bond often necessitates harsh conditions for its removal, which can be a drawback. orgsyn.org However, specific N-sulfonyl groups have been designed for milder cleavage. A notable example is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which can be removed under relatively benign fluoride-mediated conditions (e.g., TBAF, CsF) that are orthogonal to many other protecting groups. orgsyn.org

As a Leaving Group Precursor: A more contemporary and mechanistically interesting role for the this compound moiety is as a precursor to a leaving group. This strategy is particularly powerful for the C-3 functionalization of indoles. researchgate.net The N-arenesulfonyl group can be eliminated from a 3-substituted indole under basic conditions, generating a reactive alkylideneindolenine intermediate. researchgate.net This intermediate is an excellent electrophile that can be trapped by a wide range of nucleophiles.

This two-step sequence—sulfonylation followed by substitution—allows for the formation of C-C and C-heteroatom bonds at the C-3 position, a transformation that can be challenging to achieve directly with highly reactive (1H-indol-3-yl)methyl electrophiles due to their propensity to dimerize or oligomerize. researchgate.net The use of the N-sulfonyl group as an activatable leaving group provides a controlled method for generating the desired electrophile in situ. This approach has been utilized in the synthesis of various substituted indoles and is a testament to the versatile reactivity imparted by the sulfonamide functionality. ucl.ac.ukresearchgate.net

Computational and Theoretical Chemistry of Indole 1 Sulfonamide

Electronic Structure Analysis and Molecular Orbitals of Indole-1-sulfonamide

An analysis of the electronic structure provides a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction capabilities. Key aspects of this analysis include the characterization of frontier molecular orbitals and the mapping of the electrostatic potential surface.

The frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical behavior. mdpi.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring system. nih.gov In contrast, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The LUMO in this compound is generally centered on the electron-withdrawing sulfonamide group, particularly involving the sulfur and oxygen atoms. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. mdpi.com Conversely, a smaller gap implies the molecule is more polarizable and reactive. nih.gov Computational studies on related sulfonamide structures provide representative values for these energy levels.

Table 1: Representative Frontier Orbital Energies for a Sulfonamide Derivative Note: Data is for a representative sulfonamide Schiff base compound, as specific values for the parent this compound are not readily available in the cited literature. The principles are transferable.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.84 |

| LUMO | -2.62 |

| HOMO-LUMO Gap | 4.22 |

| Data derived from a Density Functional Theory (DFT) study on a related sulfonamide compound. nih.gov |

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution and predict sites for intermolecular interactions. dergipark.org.tr The EPS map uses a color spectrum to represent different regions of electrostatic potential. For this compound, regions of negative potential (typically colored red or orange) are concentrated around the electronegative oxygen atoms of the sulfonamide group, identifying them as primary sites for electrophilic attack and as hydrogen bond acceptors. dergipark.org.tr Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the N-H proton of the indole ring and any N-H proton on the sulfonamide group, marking them as hydrogen bond donor sites. dergipark.org.tr This distribution of charge is crucial for understanding how the molecule interacts with biological targets or other molecules.

A quantitative analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atoms of the SO2 group bear a significant negative partial charge, while the sulfur atom is electropositive.

Further insight into the bonding character is provided by the Quantum Theory of Atoms in Molecules (QTAIM). wiley-vch.de This theory analyzes the topology of the electron density (ρ) to characterize chemical bonds. A key feature is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. wiley-vch.deuni-rostock.de The properties at this point, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), describe the nature of the interaction. For the covalent bonds within the indole and sulfonamide moieties, BCP analysis confirms the accumulation of charge between the nuclei. The S-N bond, in particular, can be characterized by its specific topological properties, which are influenced by the substituents on the molecule. chemrxiv.org

Electrostatic Potential Surface (EPS) Analysis of this compound

Conformational Analysis and Stereochemical Considerations

This compound is not a rigid molecule; rotation around its single bonds gives rise to different spatial arrangements known as conformations or rotamers. wikipedia.org Understanding the preferred conformations and the energy associated with them is vital for predicting the molecule's three-dimensional shape. researchgate.net

The introduction of substituents on either the indole ring or the sulfonamide nitrogen can significantly impact the molecular geometry and conformational preferences. nih.govcsic.es The electronic properties of substituents are crucial; for example, strongly electron-withdrawing groups attached to the sulfur atom can increase the rotational barrier around the S-N bond. chemrxiv.org Conversely, electron-donating groups may lower this barrier. chemrxiv.org The size (steric bulk) of substituents also plays a major role. Large groups can force changes in bond angles and torsional angles to find a new, more stable conformation that alleviates steric strain. nih.govacs.org These modifications are fundamental in structure-based drug design, as they alter the shape of the molecule and its ability to fit into a biological target. researchgate.netcsic.es

Exploration of Preferred Conformations and Energy Minima for this compound

Prediction of Spectroscopic Signatures (Theoretical Approaches)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound. By simulating various types of spectra, researchers can gain a deeper understanding of the molecule's electronic and vibrational properties.

Computational Vibrational Spectroscopy (e.g., IR and Raman Frequencies)

Computational vibrational spectroscopy, a powerful tool in modern chemistry, allows for the prediction of infrared (IR) and Raman spectra. arxiv.org These theoretical spectra are crucial for assigning the vibrational modes observed in experimental data. rsc.org For sulfonamide derivatives, density functional theory (DFT) methods, such as B3LYP with a 6-31+G(d,p) basis set, have been successfully employed to calculate vibrational frequencies. mdpi.com

Key vibrational modes for sulfonamides include the S-N stretching and the symmetric and asymmetric stretching of the SO2 group. Theoretical calculations for a related sulfonamide compound showed the S-N stretching vibration at 847 cm⁻¹, which is in good agreement with the experimental value of 931 cm⁻¹. mdpi.com The symmetric and asymmetric SO2 stretching vibrations were computationally observed at 1298 cm⁻¹, while experimental values are typically found between 1125 and 1330 cm⁻¹. mdpi.com For a sulfonamide Schiff base, the C–O and S–N bands were theoretically predicted at 1250 cm⁻¹ and 896 cm⁻¹, respectively. nih.gov

The N-H stretching vibration from the sulfonamide moiety is another important diagnostic peak. In one study, this was computationally predicted at 3496 cm⁻¹. mdpi.com The comparison between theoretical and experimental vibrational spectra is often aided by Potential Energy Distribution (PED) analysis, which helps in the precise assignment of each vibrational mode. mdpi.com

Table 1: Predicted Vibrational Frequencies for Sulfonamide-Related Structures

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference |

|---|---|---|

| S-N Stretching | 847 | mdpi.com |

| SO2 Stretching (Symmetric/Asymmetric) | 1298 | mdpi.com |

| C-O Stretching | 1250 | nih.gov |

| S-N Stretching | 896 | nih.gov |

| N-H Stretching (Sulfonamide) | 3496 | mdpi.com |

This table presents a selection of theoretically predicted vibrational frequencies for functional groups relevant to this compound, based on studies of similar molecules.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are vital for the structural elucidation of organic molecules. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. researchgate.net

For sulfonamide derivatives, computational methods have shown good correlation with experimental ¹H and ¹³C NMR data. In a study on a sulfonamide compound containing an indole moiety, the computed ¹H NMR chemical shifts for the indole aromatic protons were in the range of 6.91 to 7.95 ppm, consistent with the experimental range of 6.91–7.45 ppm. nih.gov The predicted chemical shift for the N-H proton of the sulfonamide group was 4.32 ppm. nih.gov It is important to note that the chemical shifts of N-H protons can be highly dependent on the solvent and environment, which can lead to discrepancies between theoretical and experimental values. nih.gov

For ¹³C NMR, theoretical calculations have also proven useful. For instance, the aromatic carbon signals of the indole ring in a related compound were predicted to be in the region of 115.88 to 143.46 ppm. nih.gov The accuracy of these predictions can be enhanced by considering solvent effects through models like the Polarizable Continuum Model (PCM). rsc.org

Table 2: Theoretical vs. Experimental NMR Chemical Shifts (ppm) for a Related Indole-Sulfonamide Derivative

| Nucleus | Proton/Carbon | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | Indole Aromatic | 6.91 - 7.95 | 6.91 - 7.45 | nih.gov |

| ¹H | Sulfonamide N-H | 4.32 | - | nih.gov |

| ¹³C | Indole Aromatic | 115.88 - 143.46 | 116.80 - 125.56 | nih.gov |

This table compares theoretically predicted and experimentally observed NMR chemical shifts for protons and carbons in a molecule containing both indole and sulfonamide moieties.

UV-Vis Absorption Profile Simulations for this compound

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. mdpi.com These simulations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π-π* and n-π* transitions. nih.gov

For a sulfonamide compound with an indole moiety, TD-DFT calculations predicted absorption peaks at 186, 217, and 295 nm. The peak at 217 nm was attributed to the π-π* transition of the indole moiety, while the peak at 295 nm was associated with the n-π* transition of the sulfonamide group. mdpi.com The simulation of UV-Vis spectra often involves calculating the lowest electronic excitation energies and associating each transition with a Gaussian function to generate the spectrum. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted spectra. mdpi.com

Table 3: Simulated UV-Vis Absorption Data for a Related Indole-Sulfonamide Compound

| Predicted λmax (nm) | Transition Type | Associated Moiety | Reference |

|---|---|---|---|

| 186 | π-π* | 4-nitrophenyl | mdpi.com |

| 217 | π-π* | Indole | mdpi.com |

| 295 | n-π* | Sulfonamide | mdpi.com |

This table shows the predicted maximum absorption wavelengths and the corresponding electronic transitions for a molecule containing indole and sulfonamide groups.

Reaction Energetics and Thermodynamic Stability Studies of this compound

The thermodynamic stability of a molecule refers to its tendency to exist in a state of lower energy. fiveable.me This can be evaluated by calculating thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°) and the enthalpy of formation (ΔHf°). wikipedia.orgkhanacademy.org A negative Gibbs free energy change indicates a spontaneous or feasible reaction under given conditions. chemguide.co.uk

Computational methods can be used to estimate these thermodynamic properties. For instance, the enthalpy of formation can be calculated using Hess's law and tabulated standard enthalpies of formation of reactants and products. libretexts.orgyoutube.com Theoretical calculations of Gibbs free energy profiles for reactions involving indole derivatives have been performed to understand reaction mechanisms and feasibility. researchgate.net

Table 4: Key Thermodynamic Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Gibbs Free Energy of Formation | ΔGf° | Indicates the spontaneity of a compound's formation from its constituent elements in their standard states. wikipedia.org |

| Enthalpy of Formation | ΔHf° | Represents the heat absorbed or released during the formation of a compound from its elements. khanacademy.org |

| Gibbs Free Energy Change | ΔG | Determines the feasibility of a chemical reaction; a negative value indicates a spontaneous process. chemguide.co.uk |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indole |

| Sulfonamide |

Applications of Indole 1 Sulfonamide in Advanced Organic Synthesis

Indole-1-sulfonamide as a Key Synthetic Building Block

The strategic placement of the sulfonamide group on the indole (B1671886) nitrogen atom significantly influences the reactivity of the heterocyclic core, enabling a diverse range of chemical transformations. This has positioned this compound and its derivatives as pivotal starting materials for the synthesis of intricate molecular structures.

Precursor for Complex Heterocyclic Systems (Non-Biological Targets)

Indole-1-sulfonamides serve as foundational precursors for the assembly of a variety of complex, non-biologically targeted heterocyclic systems. The sulfonamide moiety can act as a directing group or be transformed to facilitate the construction of fused ring systems. For instance, N-sulfonated indoles can undergo intramolecular cyclization reactions to furnish polycyclic frameworks. These reactions often proceed with high regioselectivity and stereoselectivity, offering efficient routes to novel heterocyclic scaffolds with potential applications in materials science and other non-biological fields.

Scaffold for Diversity-Oriented Synthesis (Chemical Libraries)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is well-suited for DOS due to the numerous points of functionalization on the indole ring and the sulfonamide group itself. scilit.com By systematically varying the substituents at different positions, large and diverse chemical libraries can be rapidly assembled. scilit.commdpi.com For example, starting from tosyl-protected tryptamine (B22526), a derivative of this compound, it is possible to synthesize indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes by adjusting the reaction conditions. rsc.org This approach facilitates the exploration of chemical space and the discovery of molecules with novel properties. scilit.com

| Starting Material | Reagents/Conditions | Product Scaffold | Reference |

| Tosyl-protected tryptamine | Benzaldehydes with cyclic amines | Indole-1,2-fused 1,4-benzodiazepines | rsc.org |

| Tosyl-protected tryptamine | Benzaldehydes with alkoxy moieties | Tetrahydro-β-carbolines | rsc.org |

| Tosyl-protected tryptamine | p-TsOH·H2O | 2,2′-bis(indolyl)methanes | rsc.org |

Role in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. rsc.org The unique reactivity of Indole-1-sulfonamides makes them excellent substrates for such transformations. The sulfonamide group can modulate the electronic properties of the indole ring, facilitating a sequence of reactions. acs.org For instance, photoredox catalysis can initiate radical cascade reactions starting from a sulfonamide N-H bond, leading to the formation of complex indole alkaloids. acs.org These reactions often proceed with high atom economy and can generate multiple stereocenters in a controlled manner. rsc.orgacs.org

Utilization in Catalysis and Method Development

Beyond its role as a synthetic building block, the this compound framework has found significant utility in the development of new catalytic systems and synthetic methodologies.

Ligand Precursor for Transition Metal Catalysis

Chiral ligands are crucial for enantioselective transition metal-catalyzed reactions. This compound derivatives can be elaborated into sophisticated ligands for various metal catalysts. The indole scaffold provides a rigid backbone, while the sulfonamide group can be functionalized to introduce coordinating atoms and chiral elements. These ligands have been employed in a range of asymmetric transformations, including Friedel-Crafts reactions, enabling the synthesis of chiral indole derivatives with high enantioselectivity. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral derivatives of this compound have been designed to act as effective organocatalysts. For example, chiral squaramide catalysts derived from amino acids can be used in asymmetric Michael additions involving indole derivatives. beilstein-journals.org These catalysts often operate through hydrogen bonding interactions, activating the substrates and controlling the stereochemical outcome of the reaction. The development of such organocatalysts provides a metal-free alternative for the synthesis of enantioenriched indole-containing molecules.

Chiral Auxiliary or Auxiliary Precursor in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. While this compound itself is not a chiral auxiliary, the N-sulfonyl group is a key component of directing groups and substrates used in asymmetric catalysis, effectively making the scaffold a precursor to stereocontrolled reactions. The sulfonamide group can influence the electronic and steric environment of the indole ring, which, when paired with a chiral catalyst, can lead to high levels of stereoselectivity.

A significant application is the synthesis of enantiomerically enriched β-substituted tryptophans. In this context, an N-sulfonylindole acts as a Michael acceptor for a glycine-derived nucleophile. Researchers have demonstrated a highly diastereo- and enantioselective synthesis of these unnatural amino acids using a silver-catalyzed reaction. thieme-connect.com The reaction between a sulfonylindole and a glycine (B1666218) derivative proceeds with good anti-selectivity and high enantiocontrol, demonstrating how the sulfonyl group activates the indole for the key bond-forming step under chiral catalytic conditions. thieme-connect.com

The broader sulfonamide functional group is also integral to the creation of dedicated chiral auxiliaries. For instance, chiral sultams, which are cyclic sulfonamides, are valuable chiral auxiliaries in a variety of asymmetric transformations. researchgate.net Practical methods for synthesizing these chiral sultams have been developed via the intramolecular alkylation of sulfonamide dianions, underscoring the role of sulfonamide precursors in building these powerful synthetic tools. researchgate.net

| Reaction Type | Substrates | Catalyst System | Key Outcome | Ref. |

| Asymmetric Michael Addition | Sulfonylindole, Glycine derivative | Silver salt / Chiral Ligand | anti-β-Substituted Tryptophans | thieme-connect.com |

| Asymmetric Michael Addition | Sulfonylindole, Chiral Ni(II) glycinate | Nickel(II) / Chiral Ligand | syn-β-Substituted Tryptophans | acs.org |

| Intramolecular Alkylation | Amino-halide, Phenylmethanesulfonyl chloride | Base | Chiral Sultam Synthesis | researchgate.net |

Development of Novel Synthetic Methodologies Featuring this compound

The this compound framework is at the heart of several novel synthetic methodologies, primarily by serving as a stable, yet reactive, substrate that can be manipulated in predictable ways. The N-sulfonyl group can act as a protecting group, an activating group for the indole core, or a directing group for metal-catalyzed reactions.

Radical Cyclizations: N-sulfonylindoles have been employed as key substrates in radical cyclizations to construct complex molecular architectures. In the total synthesis of the alkaloid aspidophytine, a trichloroacetamide-substituted N-sulfonylindole was subjected to copper-catalyzed atom transfer cyclization. researchgate.net This key step formed a spirocyclic indoline, demonstrating the ability of the N-sulfonyl group to facilitate complex intramolecular bond formations while remaining intact for potential future manipulation. researchgate.net

Migratory Cycloisomerization: A powerful method for synthesizing 3-sulfonylindoles involves a gold- or silver-catalyzed cyclization of ortho-alkynyl N-sulfonylanilines. acs.org This transformation proceeds via a 5-endo-dig cyclization, which is immediately followed by a 1,3-sulfonyl migration from the nitrogen to the C3 position of the newly formed indole ring. Mechanistic studies, including crossover experiments, have confirmed that the sulfonyl migration occurs via an intermolecular pathway involving the generation of a sulfonyl radical. acs.org This methodology provides a direct route to 3-sulfonylindoles, which are themselves valuable synthetic intermediates. researchgate.net

| Reaction | Catalyst | Precursor | Key Transformation | Product | Ref. |

| Migratory Cycloisomerization | Au(I) or Ag(I) Salt | ortho-Alkynyl N-sulfonylaniline | 5-endo-dig cyclization / 1,3-Sulfonyl Migration | 3-Sulfonylindole | acs.org |

Directing Group for C-H Functionalization: While the simple N-phenylsulfonyl group is not typically used for directing C-H activation, modified N-sulfonyl groups have proven effective. For instance, an N-(2-pyridyl)sulfonyl group on the indole nitrogen acts as an efficient directing group for palladium-catalyzed C2-alkenylation. thieme-connect.de The pyridyl nitrogen coordinates to the palladium catalyst, positioning it to selectively activate the C-H bond at the C2 position of the indole ring for coupling with alkenes like methyl acrylate. thieme-connect.de This approach allows for the direct functionalization of the indole core without prior installation of a halide or other leaving group. This strategy is part of a broader field where directing groups are used to control the regioselectivity of C-H activation on arene and heteroarene scaffolds. thieme-connect.dersc.org

Advanced Analytical Methodologies for Indole 1 Sulfonamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating and purifying Indole-1-sulfonamide from reaction mixtures and for assessing the purity of the final product. The choice of chromatographic technique is dictated by the properties of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov The development of a robust HPLC method is critical for monitoring reaction progress and ensuring the purity of the synthesized compound.

A typical HPLC method for indole-containing compounds involves a reversed-phase approach. mdpi.com The stationary phase is often a C18 or C8 column, which provides excellent separation for a wide range of indole (B1671886) derivatives. mdpi.com The choice between these depends on the specific hydrophobicity of the this compound derivative being analyzed.

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A common mobile phase consists of a mixture of an aqueous component (often with a pH-adjusting agent like formic acid or a buffer such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a complex mixture. mdpi.comresearchgate.net

Detection is typically carried out using a UV detector, as the indole ring system has a strong chromophore. nih.gov The selection of the detection wavelength is optimized for maximum sensitivity. For more detailed analysis, a Diode Array Detector (DAD) can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment. imeko.info In some applications, a fluorescence detector can offer higher sensitivity and selectivity for certain sulfonamides. nih.gov

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 or C8 silica-based column mdpi.com | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol and water (with formic acid or buffer) nih.govmdpi.com | Elutes the compounds from the column based on their polarity. |

| Elution Mode | Gradient or Isocratic mdpi.comresearchgate.net | Gradient elution is often used to separate compounds with a wide range of polarities. |

| Detector | UV/DAD or Fluorescence nih.govimeko.infonih.gov | Detects the compounds as they elute from the column. |

| Flow Rate | 0.3 - 1.5 mL/min mdpi.comoup.com | Controls the speed of the separation. |

| Column Temperature | Room Temperature or controlled | Affects retention times and peak shapes. |

Gas Chromatography (GC) Considerations for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, certain derivatives can be analyzed using this method. nih.gov

For GC analysis to be feasible, the sulfonamide group often requires derivatization to increase its volatility and thermal stability. libretexts.org A common derivatization strategy is methylation of the sulfonamide nitrogen using reagents like (trimethylsilyl)diazomethane. nih.gov Another approach involves derivatization with pentafluorobenzyl bromide (PFB-Br), which can react with the sulfonamide group to form a more volatile derivative suitable for GC analysis. nih.gov

The choice of the GC column is also crucial. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5MS), is often used for the separation of these derivatives. nih.govnotulaebotanicae.ro The temperature program of the GC oven is optimized to achieve good separation of the target analytes from any impurities.

Detection in GC is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides both retention time information and mass spectral data, which can be used for definitive identification of the compounds. notulaebotanicae.roresearchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation (if applicable)

For chiral derivatives of this compound, where enantiomers exist, Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for their separation. nih.govresearchgate.net SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times and reduced use of organic solvents. researchgate.net

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. nih.gov The key to successful enantiomeric separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective for resolving a wide range of chiral compounds, including sulfonamides. researchgate.netnih.govresearchgate.net

The selection of the specific CSP and the organic modifier is critical and often requires screening of different combinations to find the optimal conditions for separation. researchgate.netnih.gov The high efficiency and speed of SFC make it an ideal technique for both analytical-scale purity checks and preparative-scale isolation of individual enantiomers for further study. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation in Synthetic Research

Spectroscopic techniques are fundamental for the unequivocal determination of the chemical structure of newly synthesized this compound derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR for connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. conicet.gov.ar For a complete structural assignment of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov

1D NMR:

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. hmdb.cachemicalbook.com The chemical shifts of the protons on the indole ring and the sulfonamide group are characteristic. rsc.orgpreprints.org

2D NMR: When the 1D spectra are complex or ambiguous, 2D NMR experiments are essential for establishing the connectivity between atoms. conicet.gov.arru.nl

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the position of the sulfonamide group on the indole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is particularly useful for confirming the regiochemistry of substitution on the indole ring. mdpi.com

| NMR Experiment | Information Provided |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). rsc.orgpreprints.org |

| ¹³C NMR | Carbon chemical shifts, indicating the electronic environment of each carbon. rsc.orgmdpi.com |

| COSY | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. ru.nl |

| HSQC | Correlates directly bonded proton-carbon (¹H-¹³C) pairs. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, establishing connectivity across heteroatoms. nih.gov |

| NOESY | Identifies protons that are close in space, aiding in stereochemical and regiochemical assignments. mdpi.com |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. frontiersin.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula. mdpi.comacs.org

The ionization technique used can influence the type of information obtained. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺. frontiersin.orgacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by measuring its vibrational modes. In the context of this compound, these methods provide a characteristic spectral fingerprint, allowing for structural confirmation and differentiation from related compounds.

Infrared (IR) Spectroscopy focuses on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key functional groups—the sulfonamide (SO₂NH) and the indole ring—exhibit distinct absorption bands. The sulfonamide group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. researchgate.net The N-H bond of the sulfonamide, which is part of the indole ring system in this specific molecule, also produces a characteristic stretching vibration. The frequency of this N-H stretch can provide insight into hydrogen bonding interactions. mdpi.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. spectroscopyonline.com It serves as a complementary technique to IR spectroscopy. While IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in the molecule's polarizability. For this compound, Raman spectroscopy is particularly effective for identifying vibrations of the non-polar S=O bonds and the skeletal vibrations of the indole ring. researchgate.net For instance, the in-phase and out-of-phase breathing modes of the indole ring give rise to strong and easily identifiable Raman peaks. researchgate.net

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. The characteristic frequencies for its primary functional groups are summarized in the table below, based on data from analogous indole and sulfonamide structures.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | References |

|---|---|---|---|---|

| Indole N-H | Stretching | ~3340 (sharp) | Not typically strong | mdpi.com |

| Sulfonamide (SO₂) | Asymmetric S=O Stretching | ~1350 - 1370 (strong) | ~1350 - 1370 | researchgate.net |

| Sulfonamide (SO₂) | Symmetric S=O Stretching | ~1160 - 1180 (strong) | ~1160 - 1180 | researchgate.net |

| Indole Ring | Ring Breathing (in-phase) | Weak or absent | ~760 (strong) | researchgate.net |

| Indole Ring | Ring Breathing (out-of-phase) | Weak or absent | ~1010 (strong) | researchgate.net |

| Indole N-H | Bending | Variable | ~878 | researchgate.net |

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification of this compound is essential for monitoring the progress of its synthesis, determining reaction yields, and assessing purity. A range of analytical techniques, including spectrophotometric, chromatographic, and titrimetric methods, can be employed for this purpose.

Spectrophotometric Methods for this compound Quantification

Spectrophotometry measures the absorption of light by a substance at a specific wavelength. While this compound itself has UV absorbance due to the indole ring, its direct quantification can be prone to interference. A more specific and sensitive approach often involves a chemical reaction that produces a colored product (a chromophore), which can be measured in the visible spectrum where fewer compounds interfere.

For this compound, quantification can be based on reactions targeting the indole moiety. For example, a method analogous to the hydroxylamine-based indole assay could be adapted. asm.org In such a procedure, this compound would react with hydroxylamine (B1172632) under basic conditions, followed by acidification to produce a colored solution. The intensity of the color, which is directly proportional to the indole concentration, can be measured spectrophotometrically. asm.org The optimal wavelength for such a product is typically around 530 nm. asm.orgsmujo.id

Table 2: Potential Spectrophotometric Method Parameters

| Parameter | Description | References |

|---|---|---|

| Principle | Derivatization of the indole ring to form a colored product. | asm.org |

| Reagent System | Hydroxylamine hydrochloride in a basic medium, followed by acidification. | asm.org |

| Wavelength (λmax) | Approximately 530 nm. | asm.orgsmujo.id |

| Linearity Range | Expected to be in the low micromolar (µM) range, e.g., 1-300 µM. | asm.org |

| Application | Quantification in reaction mixtures after appropriate sample cleanup and dilution. |

Chromatographic Quantitation (e.g., HPLC-UV, GC-FID)

Chromatographic techniques are premier methods for the separation, identification, and quantification of compounds in a mixture. They are ideal for monitoring reaction progress due to their high specificity and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a highly suitable method for the routine analysis of this compound. The compound can be separated from starting materials and byproducts on a reversed-phase column (such as C8 or C18) using a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer. nih.govmdpi.com Detection is achieved by monitoring the UV absorbance of the eluting compound; the indole ring provides strong absorbance in the UV region, often around 220-250 nm. nih.gov The method can be validated to establish its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netscielo.br

Table 3: Typical HPLC-UV Method Parameters for this compound

| Parameter | Typical Conditions | References |

|---|---|---|

| Instrument | HPLC system with UV/Vis Detector | nih.gov |

| Column | Reversed-Phase C8 or C18, 5 µm particle size (e.g., 4.6 x 250 mm) | nih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with an acid modifier like TFA or formic acid) | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | nih.gov |

| Detection Wavelength | ~249 nm | nih.gov |

| Linearity (r²) | > 0.999 | researchgate.net |

| Limit of Quantification (LOQ) | Typically in the range of 0.1 - 1.0 µg/mL | researchgate.net |

Gas Chromatography with Flame Ionization Detection (GC-FID) is another powerful quantitative technique. Its applicability depends on the thermal stability and volatility of this compound. Direct analysis may be possible, but to improve chromatographic performance and prevent thermal degradation, derivatization (e.g., trimethylsilylation) of the acidic N-H proton may be required. rbmb.net In GC-FID, the sample is vaporized and separated in a capillary column, and the eluting compounds are burned in a hydrogen-air flame. The ions produced generate a current that is proportional to the amount of carbon in the analyte. GC-FID is known for its robustness and wide linear range. rbmb.netjppres.com

Table 4: Typical GC-FID Method Parameters for this compound Analysis

| Parameter | Typical Conditions | References |

|---|---|---|

| Instrument | Gas Chromatograph with FID | jppres.com |

| Column | Capillary column (e.g., HP-5, DB-1) | |

| Carrier Gas | Helium or Hydrogen | jppres.com |

| Injector Temperature | ~250 °C | |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | |

| Detector Temperature | ~300 °C | |

| Sample Preparation | Dissolution in an organic solvent; potential derivatization (silylation) may be necessary. | rbmb.net |

Titrimetric Methods (if applicable)

Titrimetric methods, while older than chromatographic techniques, can offer a simple, rapid, and accurate way to determine the concentration of a substance, particularly for bulk analysis.

A common titrimetric method for many sulfonamide drugs is diazotization titration . slideshare.net This method relies on the reaction of a primary aromatic amine group with sodium nitrite (B80452) in an acidic medium. However, this compound lacks a primary aromatic amine; its nitrogen atom is part of the indole ring and is secondary. Therefore, diazotization titration is not applicable for the direct quantification of this compound.

A more suitable approach is non-aqueous acid-base titration . The proton on the nitrogen atom of the sulfonamide group (–SO₂NH–) is weakly acidic. acs.org The acidity of this proton is significantly enhanced in basic organic solvents, such as dimethylformamide or butylamine. acs.orgresearchgate.net This allows for the direct titration of this compound as a weak acid with a strong base, such as sodium methoxide (B1231860), dissolved in a non-aqueous solvent system. researchgate.net The endpoint can be determined using a visual indicator like thymol (B1683141) blue or potentiometrically. acs.org This method is advantageous because it directly quantifies the intact sulfonamide group. acs.org

Table 5: Non-Aqueous Titration Parameters for this compound

| Parameter | Description | References |

|---|---|---|

| Principle | Titration of the acidic sulfonamide proton (N-H) as a weak acid. | acs.org |

| Titrant | Standardized 0.1 N Sodium methoxide (in benzene-methanol). | researchgate.net |

| Solvent | Dimethylformamide (DMF) or Butylamine. | acs.orgresearchgate.net |

| Indicator | Thymol blue or Azo violet. | acs.orgresearchgate.net |

| Applicability | Suitable for determining the purity of bulk this compound. | acs.org |

Emerging Research Directions and Future Perspectives for Indole 1 Sulfonamide

Exploration of Unconventional Synthetic Routes and Reaction Conditions

While traditional methods for synthesizing indole-1-sulfonamides, such as the reaction of an indole (B1671886) with a sulfonyl chloride in the presence of a base, are well-established, current research is focused on developing more efficient, selective, and environmentally benign alternatives. These unconventional routes often employ novel catalysts, energy sources, or reaction strategies to access complex molecules under milder conditions.

Recent advancements include:

Visible-Light-Induced Synthesis : Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Methodologies are being developed for intramolecular indole synthesis through a desulfonylation process, representing a novel approach to constructing the indole core itself, which can then be functionalized.

On-DNA Synthesis : To accelerate drug discovery through DNA-Encoded Libraries (DEL), an on-DNA synthesis of multisubstituted indoles has been developed. This strategy involves a cascade Sonogashira coupling and intramolecular ring-closure of a DNA-conjugated ortho-iodo N-methanesulfonamide, showcasing a highly unconventional approach that merges organic synthesis with biotechnology.

Metal-Catalyzed C-H Functionalization : Direct functionalization of C-H bonds is a highly atom-economical strategy. Iridium-catalyzed C-H sulfonamidation has been used to selectively functionalize N-protected indole derivatives. thieme-connect.com Similarly, copper-mediated cross-dehydrogenative coupling of indoles with sulfonamides has proven effective. thieme-connect.com

Eco-Friendly Methods : Ultrasound-assisted and microwave-assisted syntheses are being explored to create sulfonamide derivatives of related heterocyclic systems in green solvents like water, significantly reducing reaction times and environmental impact. nih.gov These methods offer a pathway for more sustainable production of indole-1-sulfonamide analogs. nih.gov

| Synthetic Method | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| On-DNA Cascade Cyclization | Enables DNA-Encoded Library (DEL) synthesis; C6 position used for DNA attachment. | Pd(OAc)2/TPPTS catalyst, CuSO4, K2CO3, 75 °C. | researchgate.net |

| Visible-Light Photoredox Catalysis | Forms indole core via desulfonylative C(sp2)–H functionalization; mild conditions. | Photocatalyst (e.g., iridium or organic dye), visible light irradiation. | researchgate.net |

| Iridium-Catalyzed C-H Sulfonamidation | Direct, selective amidation of N-protected indoles. | IrCp*(OAc)2 catalyst, AgNTf2, sulfonyl azides. | thieme-connect.com |

| Ultrasound-Assisted Synthesis | Rapid, efficient, and environmentally friendly ("green chemistry"). | H2O as solvent, K2CO3 base, 40 kHz ultrasound. | nih.gov |

| Direct C3-Amidation | Uses a novel electrophilic nitrogen agent for selective C-H amidation at the C3 position. | N-benzenesulfonyloxyamides, ZnCl2, 60 °C. | nih.gov |

Potential in Materials Science and Functional Molecule Design (Purely Chemical)

The unique electronic and structural properties of the this compound moiety make it an intriguing candidate for applications in materials science, moving beyond its traditional role in drug discovery.

Incorporation into Polymer Architectures (e.g., conductive polymers)

Polyindoles (PIn) are conducting polymers that have garnered attention for their favorable electrical properties and stability. materialsciencejournal.org The properties of PIn can be tuned by creating polymer nanocomposites or by chemical modification. materialsciencejournal.org The nitrogen atom of the indole ring is critical to its electronic structure and polymerization behavior.

The incorporation of a sulfonamide group at the N-1 position is a theoretical strategy to precisely modulate the properties of polyindole. The electron-withdrawing nature of the SO2 group could:

Enhance Solubility : The polar sulfonamide group could improve the processability of the resulting polymer by increasing its solubility in common organic solvents.

Tune Conductivity : By altering the electron density of the indole monomer, the N-sulfonyl group would directly impact the electronic band gap and conductivity of the polymer. Research on copolymers of indole and carbazole (B46965) has shown that substitution patterns significantly affect the final material's conductivity and optical band gap. researchgate.nettubitak.gov.tr

Control Morphology : The presence of the bulky and polar sulfonamide group could influence the chain packing and morphology of the polymer film, which in turn affects its material properties.

Precursors for Advanced Optoelectronic Materials (theoretical/design)

The design of organic molecules with specific optical and electronic properties is crucial for developing next-generation materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) devices. Indole is an excellent electron-donating (donor) core, and when combined with an electron-accepting (acceptor) group, it can form a "push-pull" chromophore. acs.org

The this compound structure is a prime candidate for theoretical design in this area:

Push-Pull Chromophores : The N-sulfonyl group acts as a moderate electron-withdrawing group, altering the electronic distribution of the indole ring. By attaching strong electron-donating or accepting groups to other positions of the indole core (e.g., C2, C3, or C5), it is possible to design novel push-pull systems. Computational studies, particularly Density Functional Theory (DFT), can predict key optoelectronic properties like the HOMO-LUMO energy gap, intramolecular charge transfer (ICT), and maximum absorption wavelength (λmax). acs.orgresearchgate.net

Tuning Electronic Properties : DFT calculations allow for the in silico screening of various substituents on the this compound scaffold to fine-tune the HOMO-LUMO gap. researchgate.net A smaller energy gap is often desirable for materials used in OPVs and near-infrared absorbing dyes. nih.gov

Nonlinear Optical (NLO) Materials : The charge asymmetry inherent in a properly designed this compound-based push-pull system is a key requirement for NLO properties. Theoretical calculations of polarizability and hyperpolarizability can guide the synthesis of the most promising candidates for NLO applications. nih.gov

Integration with Machine Learning and AI in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling data-driven approaches to synthesis and molecular design. pitt.edu For a complex scaffold like this compound, these tools offer powerful capabilities to accelerate discovery and optimization.

Key applications include: